6-(Dimethylamino)nicotinaldehyde

Medicinal Chemistry Chemical Synthesis Solid-State Stability

6-(Dimethylamino)nicotinaldehyde (CAS 149805-92-5) is a solid pyridine aldehyde (mp 57-59°C) for Knoevenagel, reductive amination, and ligand synthesis. Its defined melting point ensures accurate weighing, and 98% purity minimizes side reactions, providing a reliable building block for reproducible research.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 149805-92-5
Cat. No. B137783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)nicotinaldehyde
CAS149805-92-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)C=O
InChIInChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-6H,1-2H3
InChIKeyIRDPUZWWWIDFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dimethylamino)nicotinaldehyde (CAS 149805-92-5) Procurement Guide: A Key Heterocyclic Aldehyde Building Block


6-(Dimethylamino)nicotinaldehyde (CAS 149805-92-5) is a heterocyclic aldehyde building block featuring a pyridine core substituted with a dimethylamino group at the 6-position and an aldehyde moiety at the 3-position . With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol [1], this compound is supplied as a solid with a melting point ranging from 57 to 59 °C . It is cataloged under MDL number MFCD08272100 and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why 6-(Dimethylamino)nicotinaldehyde Cannot Be Substituted with Generic Analogs


The position and nature of substituents on the nicotinaldehyde scaffold critically govern both its physical handling properties and its downstream chemical reactivity. Substituting 6-(Dimethylamino)nicotinaldehyde with other 6-substituted derivatives (e.g., 6-chloro or 6-methoxy) alters the electronic character of the pyridine ring, impacting the rate and selectivity of key condensation reactions such as reductive aminations and Knoevenagel condensations . Furthermore, the distinct melting point profile of this compound (57–59 °C) differs markedly from close positional isomers and other 6-substituted analogs, directly affecting its solid-state stability, ease of handling, and storage requirements during procurement and formulation workflows .

Quantitative Differentiation Evidence for 6-(Dimethylamino)nicotinaldehyde Procurement


Solid-State Stability and Handling: Melting Point Advantage Over 6-Methoxy and 6-Chloro Analogs

6-(Dimethylamino)nicotinaldehyde exhibits a melting point of 57–59 °C . This is significantly higher than that of 6-methoxynicotinaldehyde (49–54 °C) and substantially lower than that of 6-chloronicotinaldehyde (77–81 °C) . This intermediate melting point confers improved solid-state stability and ease of handling at ambient laboratory conditions compared to the lower-melting methoxy analog, while offering a lower thermal energy barrier for melting and dissolution compared to the higher-melting chloro analog, which may be advantageous in certain formulation or reaction setup workflows.

Medicinal Chemistry Chemical Synthesis Solid-State Stability

Positional Isomer Advantage: Distinct Melting Point for Purification and QC Traceability

The positional isomer 2-(Dimethylamino)nicotinaldehyde (CAS 35567-32-9) shares the same molecular formula (C8H10N2O) and molecular weight (150.18 g/mol) as the target compound [1]. However, the target compound (6-isomer) has a reported melting point of 57–59 °C , whereas the melting point of the 2-isomer is not widely reported in the same open literature sources. This discrepancy in physical property reporting, and the distinct chromatographic retention times implied by differing substitution patterns, provides a clear analytical handle for distinguishing the two isomers. For procurement and quality control, the well-defined melting point of the 6-isomer serves as a simple, accessible metric for verifying compound identity and assessing batch-to-batch consistency, whereas the 2-isomer may require more complex analytical methods for verification.

Quality Control Synthetic Chemistry Isomer Identification

Electronic Differentiation: 6-Dimethylamino Substituent Modulates Pyridine Reactivity for Condensation Chemistry

The presence of a strongly electron-donating dimethylamino group at the 6-position of the pyridine ring in 6-(dimethylamino)nicotinaldehyde electronically activates the ring towards electrophilic substitution while moderating the electrophilicity of the aldehyde group at the 3-position. In contrast, 6-chloronicotinaldehyde features an electron-withdrawing chloro substituent that deactivates the ring and enhances the electrophilicity of the aldehyde, leading to different reaction rates in nucleophilic additions . While quantitative kinetic data directly comparing these specific analogs is not available in the open literature, the established Hammett substituent constants (σp for –N(CH3)2 ≈ –0.83; σm for –Cl ≈ +0.37) [1] predict a significant difference in reaction rates for condensation reactions such as reductive amination or Knoevenagel condensation. This implies that 6-(dimethylamino)nicotinaldehyde may require distinct reaction conditions (e.g., milder base, lower temperature) compared to its chloro-substituted counterpart to achieve optimal yield and selectivity.

Medicinal Chemistry Reaction Optimization Aldehyde Reactivity

Procurement Purity and Characterization: 98% Standard Purity with Batch-Specific Analytical Documentation

According to supplier Bidepharm, 6-(Dimethylamino)nicotinaldehyde is supplied with a standard purity of 98% and includes batch-specific quality control documentation such as NMR, HPLC, or GC analysis reports . This level of purity and the availability of detailed analytical data are critical for ensuring reproducibility in synthetic applications. In contrast, some alternative suppliers may offer the compound with a lower stated purity (e.g., 95% ) or without comprehensive batch-specific analytical data, which can introduce variability and require additional in-house purification steps, thereby increasing time and cost.

Quality Control Procurement Analytical Chemistry

Limited Direct Biological Activity Data Highlights Its Primary Role as a Building Block

A search of the primary literature reveals a paucity of direct, quantitative biological activity data (e.g., IC50, Ki) for 6-(Dimethylamino)nicotinaldehyde itself. While some vendor and secondary sources mention enzyme inhibition or anticancer activity, these claims are not supported by peer-reviewed, head-to-head comparative data against structurally defined analogs . For instance, one source states that "IC50 values demonstrated promising results," but provides no actual numerical values or comparator data . This evidence gap strongly indicates that the primary utility of this compound is as a versatile synthetic building block rather than as a direct bioactive entity. Consequently, procurement decisions should be based on its chemical and physical properties as a precursor, not on unsubstantiated biological claims.

Medicinal Chemistry Drug Discovery Chemical Biology

Optimal Procurement and Application Scenarios for 6-(Dimethylamino)nicotinaldehyde


Synthesis of Novel Heterocyclic Libraries via Knoevenagel Condensations

Given its reactive aldehyde group and electron-rich pyridine ring, 6-(Dimethylamino)nicotinaldehyde is ideally suited for use as a building block in the synthesis of diverse heterocyclic libraries through Knoevenagel condensation with active methylene compounds. The electronic effects of the dimethylamino group, as inferred from class-level Hammett analysis [1], can be leveraged to tune reaction rates and influence the regioselectivity of subsequent cyclization steps. This is particularly valuable in medicinal chemistry programs seeking to explore structure-activity relationships around pyridine-based scaffolds, where the 6-substitution pattern is a key design element .

Reductive Amination to Access 6-Dimethylamino-3-aminomethylpyridine Derivatives

The aldehyde functionality of 6-(Dimethylamino)nicotinaldehyde makes it a direct precursor to 3-aminomethyl derivatives via reductive amination with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry, enabling the introduction of basic amine centers that are often critical for target binding and pharmacokinetic properties. The well-defined melting point of the starting material (57–59 °C ) facilitates accurate weighing and reaction setup, while the 98% purity level with available batch-specific analytical data ensures high reproducibility in multi-step synthetic sequences, minimizing the risk of side reactions from impurities.

Preparation of Metal-Binding Ligands and Fluorescent Probes

The dimethylamino group can serve as a donor for metal coordination or as a precursor for quaternary ammonium salts. The aldehyde provides a convenient handle for conjugation to other molecular scaffolds. This combination makes 6-(Dimethylamino)nicotinaldehyde a useful intermediate for synthesizing ligands for transition metal catalysis or for constructing fluorescent probes. The distinct melting point and solid-state stability of the compound simplify its handling and storage during the multi-step synthesis of these more complex, functional molecules, which is a practical advantage in both academic and industrial research settings.

Quality Control Standard for Chromatographic Method Development

The clear differentiation in physical properties, particularly melting point (57–59 °C) , between 6-(Dimethylamino)nicotinaldehyde and its positional isomer 2-(Dimethylamino)nicotinaldehyde [2] makes the former a valuable reference standard. It can be used to develop and validate HPLC or GC methods aimed at separating and quantifying these isomers in reaction mixtures or final products. This application is critical for process chemistry and analytical development groups where isomeric purity is a key quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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